1,1'-[6-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone
Overview
Description
1,1’-[6-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone is a complex organic compound with a unique structure that includes hydroxy, methoxy, and phenylamino groups
Preparation Methods
The synthesis of 1,1’-[6-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone involves multiple steps and specific reaction conditions. The synthetic routes typically include:
Step 1: Formation of the cyclohexene ring through a Diels-Alder reaction.
Step 2: Introduction of the hydroxy and methoxy groups via electrophilic aromatic substitution.
Step 3: Addition of the phenylamino group through nucleophilic substitution.
Step 4: Final cyclization and formation of the ethanone groups.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Common reagents used in these reactions include acids, bases, and organic solvents.
Chemical Reactions Analysis
1,1’-[6-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and phenylamino groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’-[6-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[6-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the phenylamino group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1,1’-[6-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone can be compared with similar compounds such as:
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but lacks the phenylamino group.
Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-: Contains additional hydroxy groups but lacks the phenylamino group.
The uniqueness of 1,1’-[6-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4-(phenylamino)cyclohex-3-ene-1,3-diyl]diethanone lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[3-acetyl-4-anilino-6-hydroxy-2-(4-methoxyphenyl)-6-methylcyclohex-3-en-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-15(26)21-20(25-18-8-6-5-7-9-18)14-24(3,28)23(16(2)27)22(21)17-10-12-19(29-4)13-11-17/h5-13,22-23,25,28H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHLLIDVSGDNCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=CC=C2)C(=O)C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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